AZD6482
Descripción general
Descripción
Aplicaciones Científicas De Investigación
AZD-6482 ha sido estudiado extensamente por sus aplicaciones en varios campos:
Oncología: Ha demostrado ser prometedor en la inhibición del crecimiento de las células cancerosas, particularmente en modelos de glioblastoma y cáncer de mama
Biología: El compuesto se utiliza para estudiar la vía de señalización PI3K/Akt, que es crucial en el crecimiento, la proliferación y la supervivencia celular
Medicina: Las posibles aplicaciones terapéuticas incluyen el tratamiento del cáncer y los trastornos trombóticos
Mecanismo De Acción
AZD-6482 ejerce sus efectos inhibiendo selectivamente la enzima PI3Kβ. Esta inhibición interrumpe la vía de señalización PI3K/Akt, lo que lleva a una reducción de la proliferación celular y un aumento de la apoptosis en las células cancerosas. Además, al dirigirse a PI3Kβ, AZD-6482 previene la agregación plaquetaria, lo que lo hace efectivo en la prevención de la trombosis .
Compuestos similares:
LY294002: Un inhibidor de PI3K de amplio espectro.
Wortmannin: Otro inhibidor de PI3K con un perfil de selectividad diferente.
Idelalisib: Un inhibidor selectivo de PI3Kδ utilizado en la terapia del cáncer .
Singularidad de AZD-6482:
Selectividad: AZD-6482 es altamente selectivo para PI3Kβ, con una actividad significativamente menor contra otras isoformas de PI3K.
Potencial terapéutico: Su doble función en oncología y trombosis lo convierte en un candidato único para el desarrollo terapéutico .
En conclusión, AZD-6482 es un compuesto prometedor con diversas aplicaciones en investigación científica y posibles usos terapéuticos. Su inhibición selectiva de PI3Kβ y su mecanismo de acción único lo convierten en una herramienta valiosa en el estudio y tratamiento de diversas enfermedades.
Análisis Bioquímico
Biochemical Properties
AZD6482 interacts with the PI3K/Akt pathway, which is essential to the occurrence and development of glioma through the loss of PTEN or somatic activating mutations in PIK3CA . The compound shows dose-dependent cytotoxicity in glioma cell lines .
Cellular Effects
This compound significantly induces apoptosis and cell cycle arrest in glioma cells . It also inhibits the migration and invasion of glioma cells . The levels of p-AKT, p-GSK-3β, Bcl-2, and cyclin D1 are decreased after this compound treatment .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of the PI3K/Akt pathway . This leads to a decrease in the levels of p-AKT, p-GSK-3β, Bcl-2, and cyclin D1, which are all key players in cell proliferation and survival .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have not been fully elucidated. It has been shown to exert antiproliferative activity and induce apoptosis in glioma cells .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models have not been extensively studied. Its antiproliferative and apoptosis-inducing effects suggest that it may have potential therapeutic applications in the treatment of glioblastoma .
Metabolic Pathways
It is known to inhibit the PI3K/Akt pathway, which plays a crucial role in cell survival and proliferation .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de AZD-6482 involucra múltiples pasos, comenzando con la preparación de la estructura principal, seguida de modificaciones de grupos funcionales. Los pasos clave incluyen:
Formación del núcleo de pirido[1,2-a]pirimidin-4-ona: Esto implica la ciclización de precursores apropiados bajo condiciones controladas.
Introducción del anillo de morfolina: Este paso generalmente involucra reacciones de sustitución nucleofílica.
Funcionalización final: La introducción del grupo ácido benzoico se logra a través de la formación de enlaces amida
Métodos de producción industrial: La producción industrial de AZD-6482 sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. Esto incluye:
Optimización de las condiciones de reacción: Asegurando un alto rendimiento y pureza.
Uso de reactores de flujo continuo: Para mejorar la eficiencia y escalabilidad de la reacción.
Técnicas de purificación: Como la cristalización y la cromatografía para alcanzar los niveles de pureza deseados
Análisis De Reacciones Químicas
Tipos de reacciones: AZD-6482 experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, lo que lleva a diferentes análogos.
Sustitución: Las reacciones de sustitución nucleofílica y electrofílica pueden introducir o reemplazar grupos funcionales
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Se emplean reactivos como haluros y nucleófilos bajo condiciones controladas
Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios análogos y derivados de AZD-6482, cada uno con posibles actividades biológicas diferentes .
Comparación Con Compuestos Similares
LY294002: A broad-spectrum PI3K inhibitor.
Wortmannin: Another PI3K inhibitor with a different selectivity profile.
Idelalisib: A selective PI3Kδ inhibitor used in cancer therapy .
Uniqueness of AZD-6482:
Selectivity: AZD-6482 is highly selective for PI3Kβ, with significantly lower activity against other PI3K isoforms.
Therapeutic Potential: Its dual role in oncology and thrombosis makes it a unique candidate for therapeutic development .
Propiedades
IUPAC Name |
2-[[(1R)-1-(7-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-9-yl)ethyl]amino]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c1-14-11-17(15(2)23-18-6-4-3-5-16(18)22(28)29)21-24-19(12-20(27)26(21)13-14)25-7-9-30-10-8-25/h3-6,11-13,15,23H,7-10H2,1-2H3,(H,28,29)/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTDIKMSKMREGO-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=O)C=C(N=C2C(=C1)C(C)NC3=CC=CC=C3C(=O)O)N4CCOCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN2C(=O)C=C(N=C2C(=C1)[C@@H](C)NC3=CC=CC=C3C(=O)O)N4CCOCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657619 | |
Record name | 2-({(1R)-1-[7-Methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl]ethyl}amino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173900-33-8 | |
Record name | AZD-6482 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1173900338 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZD-6482 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14980 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-({(1R)-1-[7-Methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl]ethyl}amino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AZD-6482 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78G6MP5PZ5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of AZD6482?
A1: this compound specifically inhibits the p110β isoform of Phosphoinositide 3-kinase (PI3K). [, , , , , , , , , , ]
Q2: How does this compound interact with its target?
A2: this compound acts as a competitive inhibitor by targeting the ATP-binding site of the p110β kinase domain. [, ]
Q3: What are the downstream effects of inhibiting p110β with this compound?
A3: this compound treatment leads to:
- Reduced AKT activation: Decreased phosphorylation of AKT, a key downstream effector of PI3K signaling. [, , , , ]
- Inhibition of cell proliferation and survival: Reduced cell viability and induction of apoptosis in various cancer cell lines, particularly those with PTEN deficiency. [, , , , , , ]
- Impaired cell migration and invasion: Reduced migratory and invasive capacity of glioblastoma and renal clear cell carcinoma cells. [, ]
- Thrombus instability: In platelets, this compound specifically disrupts thrombus stability at high shear rates, potentially due to impaired activating phosphorylations of Akt and inhibitory phosphorylation of GSK3. [, ]
- Modulation of growth factor response: this compound can desensitize cells to IGF-1 stimulation while hypersensitizing them to heregulin, impacting downstream AKT and MEK/ERK activation. []
Q4: Does this compound affect other PI3K isoforms?
A4: this compound demonstrates high selectivity for p110β and does not significantly inhibit other PI3K isoforms like p110α or p110δ. [, , , , , ]
Q5: What is the significance of p110β inhibition in PTEN-deficient cancers?
A5: PTEN negatively regulates the PI3K pathway. Cancers with PTEN loss often exhibit increased reliance on p110β for survival and proliferation, making them potentially susceptible to this compound treatment. [, , , , ]
Q6: Is there spectroscopic data available for this compound?
A6: The provided research papers do not include detailed spectroscopic data (NMR, IR, etc.) for this compound.
Q7: Are there studies on this compound's material compatibility and stability under various conditions?
A7: The provided research papers primarily focus on this compound's biological activity and do not provide specific information regarding its material compatibility or stability under various environmental conditions.
Q8: Does this compound exhibit any catalytic properties?
A8: this compound is a kinase inhibitor and does not possess inherent catalytic properties. It functions by blocking the catalytic activity of p110β.
Q9: Have computational chemistry methods been applied to study this compound?
A10: While some studies mention the use of computational methods like molecular docking, detailed information about specific simulations, calculations, or quantitative structure-activity relationship (QSAR) models for this compound is not available in the provided research. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.